molecular formula C10H6INO3 B8133005 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B8133005
M. Wt: 315.06 g/mol
InChI Key: JSSDYRDNIWICTD-UHFFFAOYSA-N
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Description

3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an iodine atom at the third position, a keto group at the fourth position, and a carboxylic acid group at the sixth position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the iodination of 4-oxo-1,4-dihydroquinoline-6-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the quinoline ring, followed by functional group modifications to introduce the iodine atom and the carboxylic acid group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction of the keto group can yield 3-iodo-4-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products:

  • Oxidation products include quinoline N-oxides.
  • Reduction products include hydroxyquinolines.
  • Substitution products vary depending on the nucleophile used, resulting in a wide range of quinoline derivatives.

Scientific Research Applications

3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the keto group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Comparison: 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the specific positioning of the iodine atom and the carboxylic acid group, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in substitution reactions and higher binding affinity in biological assays. The presence of the iodine atom also imparts unique electronic properties, making it valuable in material science applications.

Properties

IUPAC Name

3-iodo-4-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSDYRDNIWICTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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